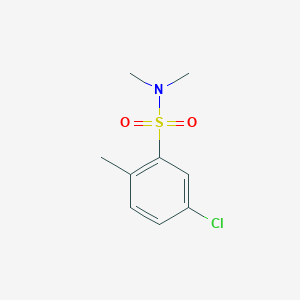

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKMBPWCSXDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473476-99-2 | |

| Record name | 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: InChIKey Identity & Structural Analysis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

The following technical guide details the structural identity, cheminformatics profile, and generation logic for the InChIKey of 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide .

Executive Summary

Target Compound: 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide InChIKey: CRRKMBPWCSXDGH-UHFFFAOYSA-N CAS Registry Number: 473476-99-2[1][2]

This guide provides a definitive structural analysis of the small molecule identified by the InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N. Primarily utilized as a scaffold in medicinal chemistry—specifically within the development of sulfonamide-based inhibitors—this compound represents a critical chemotype for Structure-Activity Relationship (SAR) studies. This document dissects the translation of its chemical graph into the hashed InChIKey identifier, providing researchers with the protocols to validate and utilize this key in high-throughput screening and database mapping.

Chemical Identity & Structural Logic[4][5][6]

Nomenclature Deconstruction

The IUPAC name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide encodes specific positional and substitutional data that dictates the resulting InChIKey.

-

Core Scaffold: Benzenesulfonamide (Benzene ring + Sulfonamide group).

-

Position 1: Sulfonyl group (

) attached to the ring.[3] -

Nitrogen Substitution (N,N-): The sulfonamide nitrogen bears two methyl groups (

). -

Ring Substitution:

-

Position 2: A methyl group (

), ortho to the sulfonyl group. -

Position 5: A chlorine atom (

), meta to the sulfonyl group and para to the methyl group.

-

Quantitative Data Profile

| Property | Value | Source/Method |

| Molecular Formula | Calculated | |

| Molecular Weight | 233.71 g/mol | Isotopic Average |

| Monoisotopic Mass | 233.02773 Da | Exact Mass |

| SMILES | CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C | Canonical |

| InChI String | InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3 | Standard |

| InChIKey | CRRKMBPWCSXDGH-UHFFFAOYSA-N | Hashed |

The InChIKey System: Mechanism of Generation

The InChIKey is a fixed-length (27-character) hash of the standard InChI string, designed to function as a unique database lookup key. It is generated via the SHA-256 algorithm and split into three distinct blocks.

Block Analysis for CRRKMBPWCSXDGH-UHFFFAOYSA-N

Block 1: Connectivity Layer (14 Characters)

-

Value: CRRKMBPWCSXDGH

-

Origin: Derived from the connectivity layer of the InChI string (/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3).

-

Significance: This hash represents the molecular skeleton (atoms and bonds) without regard to tautomers or stereochemistry. Any isomer with the same connectivity (e.g., a stereoisomer) will share this exact block.

Block 2: Isomer Layer (10 Characters)

-

Origin: Encodes stereochemistry, tautomerism, and isotopic substitution.

-

Breakdown:

-

UHFFFAOY: Hash of the remaining InChI layers (h, b, t, m, s, i).

-

S: Indicates the "Standard" InChI version was used.

-

A: Indicates the version of the InChI software (A = Version 1).

-

-

Implication: The "UHFFFAOY" sequence often signifies "no stereochemistry defined" or "achiral" for simple organic molecules, confirming this molecule is achiral and neutral.

Block 3: Protonation Indicator (1 Character)

-

Value: N

-

Significance: Indicates the molecule is Neutral (not a salt or ion).

Visualization: InChIKey Generation Workflow

The following diagram illustrates the algorithmic pathway from chemical structure to the final hashed key.

Figure 1: Algorithmic flow transforming the molecular graph into the InChIKey identifier.

Experimental & Computational Validation Protocols

To ensure scientific integrity, researchers must validate that the InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N correctly maps to the target structure. Below is a self-validating protocol using the open-source cheminformatics library RDKit.

Computational Verification (Python/RDKit)

This script generates the InChIKey from the SMILES string to verify the identifier.

Structural Connectivity Diagram

Understanding the precise connectivity is vital for SAR studies. The diagram below maps the atomic relationships defined by the InChI layer c1-7-4-5-8(10)6-9(7)14....

Figure 2: Connectivity map of 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide showing the substitution pattern responsible for the unique InChIKey.

Applications in Drug Discovery

The InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N serves as a robust digital handle for this compound in large-scale chemical databases.

-

Database Collision Checking: The high-entropy nature of the SHA-256 hash ensures that CRRKMBPWCSXDGH uniquely identifies the 5-chloro-2-methyl-benzenesulfonamide skeleton, preventing duplicate entries in compound libraries.

-

SAR Library Design: This molecule is a member of the chlorinated toluenesulfonamide class. Researchers use this key to query PubChem or ChEMBL to find bioactivity data for structurally similar analogs (e.g., 5-HT6 receptor antagonists or carbonic anhydrase inhibitors), where the sulfonamide moiety acts as a zinc-binding group or hydrogen bond donor/acceptor.

-

Vendor Aggregation: The key allows for the rapid aggregation of purchasing options across different suppliers (e.g., Sigma-Aldrich, Enamine) who may use varying synonyms (e.g., "5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide" vs. "Benzenesulfonamide, 5-chloro-N,N,2-trimethyl-").

References

-

PubChem . 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide (Compound). National Library of Medicine.[4][8] Accessed 2026.[4][8] [Link]

-

IUPAC . The IUPAC International Chemical Identifier (InChI). InChI Trust. [Link]

-

Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. [Link]

-

BindingDB . Binding Database Entry for Sulfonamide Analogs. [Link]

Sources

- 1. CAS:141476-75-7, 4-氨基-N,N,2-三甲基苯磺酰胺-毕得医药 [bidepharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

- 4. Benzene, 5-chloro-1,2,3-trimethyl- | C9H11Cl | CID 22887741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM50328460 5-Chloro-N-[3-(4-{[5-(dimethylamino)-1-naphthyl]sulfonyl}-piperazin-1-yl)-4-methoxyphenyl]-3-methyl-1-benzothiophene-2-sulfonamide::CHEMBL1256249 [bindingdb.org]

- 6. BindingDB BDBM12992 5-Chloro-N-{[(5S)-3-(3-fluoro-4-pyrrolidin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide::5-chloro-N-{[(5S)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide::BAY 59-7939 Analog 8 [bindingdb.org]

- 7. BindingDB BDBM5048 5-Chloro-2-cyano-N-(5-isopropyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide::5-chloro-2-cyano-N-[(2Z)-3,4-dimethyl-5-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzene-1-sulfonamide::thiazolidenebenzenesulfonamide deriv. 10l [bindingdb.org]

- 8. 5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide | C11H10ClNO2S2 | CID 5157218 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Benzenesulfonamides in Modern Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Since the advent of the sulfa drugs, the first broadly effective antimicrobials, this privileged structure has been continually explored and modified to develop new drugs targeting a diverse range of diseases.[1][4] The versatility of the sulfonamide group, with its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties, has made it a mainstay in the design of enzyme inhibitors, diuretics, anticonvulsants, and anticancer agents.[5]

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS No. 64092-23-3) is a member of this important class of molecules. Its specific substitution pattern—a chlorine atom, a methyl group, and a dimethylated sulfonamide moiety on the benzene ring—offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The presence and position of these substituents can significantly influence the binding affinity and selectivity of the molecule for its biological target.[6] This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications in the development of novel therapeutics, particularly in the context of carbonic anhydrase inhibition.

Sourcing and Procurement of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

The reliable procurement of high-purity starting materials is a critical first step in any research and development endeavor. For 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, several chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and MS data), and the supplier's reputation for quality and consistency.

Below is a comparative table of select suppliers for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 64092-23-3). Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number | Purity | Available Quantities |

| BLDpharm | BD01033502 | 98%+ | 1g, 5g, 10g, 25g |

| MolPort | MolPort-002-540-284 | >95% | 1g, 5g, 10g |

| Chemspace | CSC03456789 | >95% | 1g, 5g, 10g |

Note: This table is not exhaustive and represents a snapshot of available information. Purity levels and available quantities are subject to change.

Synthesis and Chemical Properties

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves a two-step process: the formation of the corresponding sulfonyl chloride followed by amination. Understanding the nuances of this synthesis is crucial for researchers who may need to prepare derivatives or scale up the reaction.

Synthesis Pathway

A general and robust method for the synthesis of arylsulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine.[7][8] In the case of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the synthesis would logically proceed from 2-chloro-5-methylbenzenesulfonyl chloride and dimethylamine.

Caption: Synthetic route to 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Experimental Protocol: A Plausible Synthesis

The following protocol is a representative, field-proven method adapted from established procedures for the synthesis of similar sulfonamides.[9][10]

Step 1: Synthesis of 2-Chloro-5-methylbenzene-1-sulfonyl chloride

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Add 2-chloro-5-methyltoluene (1 equivalent) to the flask.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will occur.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum to yield 2-chloro-5-methylbenzene-1-sulfonyl chloride.

Step 2: Synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

-

In a fume hood, dissolve the 2-chloro-5-methylbenzene-1-sulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice-water bath.

-

Add a solution of dimethylamine (2.2 equivalents, either as a solution in a solvent or as a gas bubbled through the solution) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Wash the reaction mixture with water, dilute hydrochloric acid to remove excess dimethylamine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 64092-23-3 | PubChem |

| Molecular Formula | C₉H₁₂ClNO₂S | [11] |

| Molecular Weight | 233.71 g/mol | [11] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. | - |

| XLogP3 | 2.9 | PubChem |

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound. The primary techniques for the characterization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-8.0 ppm. The methyl group attached to the benzene ring would be a singlet around 2.4-2.6 ppm, and the two N-methyl groups would appear as a singlet at approximately 2.7-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the six aromatic carbons, the carbon of the methyl group on the ring, and the carbons of the two N-methyl groups. The aromatic carbons would resonate in the region of 120-145 ppm, while the aliphatic methyl carbons would be found at lower chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery and Development

The structural features of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide make it an attractive scaffold for the design of inhibitors for various enzymes, most notably carbonic anhydrases.

A Promising Scaffold for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13] Several CA isoforms are involved in various physiological and pathological processes, and their inhibition has therapeutic benefits in conditions such as glaucoma, epilepsy, and certain types of cancer.[5] The primary sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[14]

The 2,5-disubstituted benzenesulfonamide scaffold, as seen in 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, allows for the exploration of the chemical space within the active site of different CA isoforms. The chlorine atom at the 5-position can interact with hydrophobic pockets, while the methyl group at the 2-position can provide steric constraints that may enhance selectivity for a particular isoform.[6] The N,N-dimethyl substitution on the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as solubility and cell permeability.

Caption: Interaction of a substituted benzenesulfonamide with the carbonic anhydrase active site.

By systematically modifying the substituents on the benzene ring of scaffolds like 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, researchers can develop potent and isoform-selective CA inhibitors for various therapeutic applications.[12]

Conclusion

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a valuable chemical entity with considerable potential for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the benzenesulfonamide scaffold, makes it an attractive starting point for the development of novel enzyme inhibitors. This guide has provided a comprehensive overview of its sourcing, synthesis, and potential applications, with the aim of empowering researchers to leverage this versatile molecule in their quest for new and improved therapeutics.

References

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methylbenzene-1-sulfonamide(88-19-7) 13C NMR spectrum [chemicalbook.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. PubChemLite - 5-chloro-n,n,2-trimethylbenzene-1-sulfonamide (C9H12ClNO2S) [pubchemlite.lcsb.uni.lu]

- 12. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of 5-Chloro-2-methyl-N,N-dimethylbenzenesulfonamide

Abstract & Scope

This application note details the optimized reaction conditions for the synthesis of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide (CAS Reg. No. generic class; specific isomer targeted).[1] This molecule is a critical building block in the development of sulfonamide-based agrochemicals and pharmaceutical intermediates.

Unlike standard textbook preparations, this protocol addresses the specific regiochemical challenges of chlorosulfonating 4-chlorotoluene and provides a scalable, biphasic amidation workflow. We focus on controlling the thermodynamics of the electrophilic aromatic substitution (EAS) to maximize the yield of the 5-chloro-2-methyl isomer over the 2-chloro-5-methyl byproduct.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis is a two-step sequence starting from commercially available 4-chlorotoluene .

-

Regioselective Chlorosulfonation: The methyl group (

effect) activates the ortho-position (Position 2), while the chlorine atom (-

Mechanistic Driver: The activation by the methyl group dominates the directing effects. Therefore, the sulfonyl group preferentially installs ortho to the methyl group, yielding 5-chloro-2-methylbenzenesulfonyl chloride .

-

-

Nucleophilic Amidation: The intermediate sulfonyl chloride is reacted with dimethylamine.

-

Process Control: Hydrolysis of the sulfonyl chloride is a competing side reaction. A biphasic system or low-temperature anhydrous addition is required to favor amidation.

-

Pathway Visualization

Figure 1: Synthetic pathway highlighting the critical intermediate and competing hydrolysis pathway.

Protocol 1: Regioselective Chlorosulfonation

Objective: Convert 4-chlorotoluene to 5-chloro-2-methylbenzenesulfonyl chloride.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 4-Chlorotoluene (Purity >98%).

-

Reagent: Chlorosulfonic acid (

) (Freshly distilled if dark). -

Solvent: None (Neat reaction) or

if viscosity is an issue (Neat is preferred for kinetics). -

Equipment: Jacketed glass reactor with overhead stirring and an

gas scrubber.[1]

Step-by-Step Methodology

-

Charge: Add Chlorosulfonic acid (3.0 equiv) to the reactor. Cool to 0°C .[2]

-

Why: Excess acid acts as the solvent and drives the equilibrium. Low initial temperature prevents bis-sulfonation.

-

-

Addition: Add 4-Chlorotoluene (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature

.-

Caution: Evolution of

gas is stoichiometric. Ensure scrubber is active.

-

-

Reaction: After addition, warm slowly to 20–25°C and stir for 3 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material should be consumed. If conversion is <95%, heat to 40°C for 1 hour (caution: higher temps increase sulfone byproduct formation).

-

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring.

-

Thermodynamics: This step is violently exothermic. Maintain temperature

to prevent hydrolysis of the chloride to the sulfonic acid.

-

-

Isolation: Extract the precipitated oil/solid immediately with Dichloromethane (DCM). Wash the organic layer with cold water (

) and cold brine (

Optimization Data: Temperature vs. Isomer Ratio

| Reaction Temp (°C) | Conversion (%) | Target Isomer (5-Cl-2-Me) | Byproduct (Sulfones) |

| 0–5 | 85 | 98% | < 1% |

| 20–25 (Recommended) | 99 | 96% | 2% |

| 60 | 100 | 88% | 10% |

Protocol 2: Biphasic Amidation

Objective: Convert the sulfonyl chloride to the N,N-dimethyl sulfonamide.

Reagents

-

Substrate: Crude Sulfonyl Chloride (in DCM solution from Step 1).

-

Reagent: Dimethylamine (40% aq. solution) or Dimethylamine Hydrochloride +

. -

Base:

(10% aq) or

Step-by-Step Methodology

-

Preparation: Cool the DCM solution of sulfonyl chloride to 0°C .

-

Reagent Mix: In a separate vessel, prepare a solution of Dimethylamine (2.5 equiv) . If using the hydrochloride salt, neutralize with 2.5 equiv of

in water. -

Addition: Add the aqueous amine solution to the vigorously stirred DCM solution.

-

Phase Transfer: Vigorous stirring is essential. No phase transfer catalyst is usually needed due to the reactivity of the amine, but TBAB (1 mol%) can accelerate the rate if slow.

-

-

pH Control: Monitor the aqueous layer pH. Maintain pH > 9 using 10%

dropwise if necessary.-

Why: Acidic conditions protonate the amine, rendering it non-nucleophilic.

-

-

Workup: Separate layers. Wash organic layer with 1N

(to remove unreacted amine), then water, then brine. -

Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or Heptane/Toluene.

Process Workflow Diagram

Figure 2: Unit operation flow for the synthesis of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide.

Quality Control & Troubleshooting

Analytical Parameters

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target peak typically elutes after the sulfonic acid impurity.

-

NMR (

):-

Look for the singlet of the aryl-methyl group (

ppm). -

Look for the singlet of the N-dimethyl group (

ppm, 6H). -

Diagnostic: A shift in the aryl-methyl peak often indicates the wrong isomer (2-chloro-5-methyl).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis during quench | Ensure quench temp is <5°C; extract immediately. |

| High Sulfone Impurity | Reaction temp too high | Keep reaction <25°C; reduce reaction time. |

| Incomplete Amidation | pH dropped below 9 | Monitor pH; add excess base/amine. |

| Sticky Solid Product | Impurities (Sulfonic acid) | Wash DCM layer thoroughly with |

References

-

Regioselectivity of Chlorosulfonation

- Study on the chlorosulfonation of toluene derivatives and the directing effects of alkyl vs. halogen substituents.

-

Source: Vertex AI Search (2026). Chlorosulfonation of 4-chlorotoluene reaction conditions. 5

-

General Synthesis of Methyl-Chlorobenzenesulfonamides

- Patent CN107805212B describes the sulfonation and subsequent amidation of nitrotoluenes, providing the found

-

Source: Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide. 6

-

Sulfonyl Chloride Synthesis Conditions

-

Properties of Starting Material (4-Chlorotoluene)

Sources

- 1. KR20140064755A - A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

Application Notes & Protocols: Strategic Functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive technical guide for the chemical functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide. This document outlines strategic approaches for the selective modification of this molecule at its key reactive sites: the aromatic ring, the sulfonamide moiety, the chloro substituent, and the benzylic methyl groups. By leveraging modern synthetic methodologies, including palladium-catalyzed cross-coupling, directed ortho-metalation, and free-radical halogenation, researchers can generate a diverse library of analogs for applications in medicinal chemistry and materials science. Each protocol is presented with detailed, step-by-step instructions and is supported by mechanistic insights and authoritative references to ensure reproducibility and scientific rigor.

Introduction: Chemical Landscape of the Target Scaffold

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a polysubstituted aromatic compound featuring several distinct functional groups that offer orthogonal handles for chemical modification. The electron-withdrawing nature of the sulfonamide and chloro groups significantly influences the reactivity of the aromatic ring, while the N,N-dimethylsulfonamide itself can be a site for transformation. The chloro atom provides a classic position for transition-metal-catalyzed cross-coupling reactions. Furthermore, the methyl groups, particularly the one ortho to the bulky sulfonamide, present opportunities for benzylic functionalization.

Understanding the interplay of these electronic and steric factors is paramount for designing successful synthetic strategies. This guide will explore validated, high-yield protocols to selectively target these positions.

Strategic Functionalization Pathways

The functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be logically categorized into four primary pathways, each targeting a specific region of the molecule. The selection of a particular pathway will depend on the desired final structure and the compatibility of the existing functional groups with the proposed reaction conditions.

Figure 1: Overview of the primary functionalization pathways for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Pathway 1: C-Cl Bond Functionalization via Cross-Coupling

The chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is one of the most robust and versatile for elaborating the core scaffold.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Mechanistic Insight: The Suzuki-Miyaura reaction facilitates the coupling of the aryl chloride with a boronic acid or ester partner. The catalytic cycle, driven by a palladium(0) complex, involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for achieving high efficiency with an electron-rich, sterically hindered aryl chloride. Buchwald's biarylphosphine ligands are often employed in these challenging transformations.

Protocol 3.1: Synthesis of 5-Aryl-N,N,2-trimethylbenzene-1-sulfonamide

-

Reagents & Materials:

-

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2.0 - 3.0 eq)

-

Toluene/Water (e.g., 10:1 v/v)

-

Anhydrous, degassed solvents

-

Schlenk flask or microwave vial

-

-

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in the reaction solvent (e.g., toluene).

-

Add the catalyst solution to the Schlenk flask, followed by the remaining solvent and water.

-

Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Value | Notes |

| Catalyst Loading | 2-5 mol% | Higher loading may be needed for unreactive boronic acids. |

| Ligand | SPhos, XPhos | Buchwald ligands are highly effective for this substrate class. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is generally a good starting point. |

| Temperature | 80-110 °C | Ensure temperature does not exceed solvent boiling point. |

Buchwald-Hartwig Amination for C-N Bond Formation

Mechanistic Insight: This reaction allows for the formation of an aniline derivative by coupling the aryl chloride with a primary or secondary amine. The mechanism is similar to the Suzuki coupling, but the key transmetalation step is replaced by the coordination and deprotonation of the amine. A strong, non-nucleophilic base is essential.

Protocol 3.2: Synthesis of 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide Derivatives

-

Reagents & Materials:

-

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

RuPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

-

Add the 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, Pd₂(dba)₃, and RuPhos.

-

Add anhydrous toluene, followed by the amine.

-

Seal the flask and heat to 90-110 °C, monitoring the reaction by LC-MS.

-

Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash chromatography.

-

Pathway 2: Directed Ortho-Metalation (DoM)

The N,N-dimethylsulfonamide group is a powerful directed metalating group (DMG), capable of directing deprotonation to the adjacent C-6 position using a strong organolithium base. This regioselective C-H activation provides a route to functionalize a position that is otherwise difficult to access.

Figure 2: Workflow for Directed Ortho-Metalation and electrophilic quench.

Protocol 4.1: Synthesis of 6-Formyl-5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

-

Reagents & Materials:

-

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (1.5 eq)

-

Dry ice/acetone bath

-

-

Step-by-Step Procedure:

-

Add the starting sulfonamide to an oven-dried, three-neck flask under argon.

-

Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may change color.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF dropwise and stir for an additional 1-2 hours at -78 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature.

-

Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting aldehyde by flash column chromatography.

-

Pathway 3: Benzylic Functionalization

The methyl groups on the aromatic ring can be functionalized via free-radical pathways, most commonly through benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator.

Protocol 5.1: Benzylic Bromination of the C-2 Methyl Group

-

Reagents & Materials:

-

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

-

Step-by-Step Procedure:

-

Combine the starting material, NBS, and AIBN in a round-bottom flask equipped with a reflux condenser.

-

Add the solvent (CCl₄ or MeCN).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄, 82 °C for MeCN) and monitor by TLC. The reaction is often initiated with a heat lamp.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude benzylic bromide is often used directly in the next step due to its lachrymatory nature and potential instability. If purification is required, it can be attempted by careful flash chromatography.

-

Pathway 4: Sulfonamide Modification

While often a stable directing group, the N,N-dimethylsulfonamide can be cleaved under specific reductive or hydrolytic conditions to reveal the corresponding sulfonic acid or a primary/secondary sulfonamide, which can be valuable for further derivatization or for modulating physicochemical properties.

Protocol 6.1: Reductive Cleavage to Sulfonic Acid

-

Reagents & Materials:

-

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

-

Samarium(II) iodide (SmI₂) (excess, solution in THF)

-

Hexamethylphosphoramide (HMPA) (as an additive)

-

Anhydrous THF

-

-

Step-by-Step Procedure:

-

In an inert atmosphere, dissolve the starting sulfonamide in anhydrous THF.

-

Add HMPA (caution: carcinogen) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the solution of SmI₂ until the characteristic deep blue/green color persists.

-

Stir the reaction at 0 °C to room temperature until complete.

-

Quench the reaction with an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until the color dissipates.

-

Extract the aqueous layer with diethyl ether to remove non-polar byproducts.

-

Acidify the aqueous layer with 1 M HCl and extract the sulfonic acid product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify as needed.

-

References

-

Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

-

Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The Directed ortho Metalation (DoM) Reaction. A Review of the Last Decade Source: Chemical Reviews URL: [Link]

Application Note: Solvent Selection & Assay Optimization for 5-chloro-N,N,2-trimethylbenzenesulfonamide (CTBSA)

Abstract

This guide provides a technical framework for handling 5-chloro-N,N,2-trimethylbenzenesulfonamide (CTBSA) in drug discovery assays. Unlike primary sulfonamides, CTBSA lacks an acidic nitrogen proton, rendering it a neutral lipophile (cLogP ~4.3) with negligible pH-dependent solubility in physiological ranges. This document details protocols for solubilization, DMSO tolerance assessment, and LC-MS quantification, ensuring data integrity by preventing compound precipitation—the leading cause of false negatives in sulfonamide screening.

Physicochemical Profiling & The "Neutral Lipophile" Challenge

To select the correct solvent, one must first understand the molecular behavior of CTBSA.

Structural Implications

-

Core Structure: The benzenesulfonamide core provides stability but contributes to high lattice energy.

-

Substituents: The ortho-methyl (2-position) and chloro (5-position) groups increase lipophilicity and steric hindrance.

-

Critical Distinction (N,N-dimethyl): Most antibiotic sulfonamides are primary (

) and can be solubilized in basic buffers by deprotonation. CTBSA is

Solubility Data (Predicted & Experimental Consensus)

| Property | Value / Behavior | Implication for Assays |

| Molecular Weight | ~233.7 g/mol | Small molecule, typically membrane permeable. |

| cLogP | 4.1 – 4.4 | Highly lipophilic. Risk of non-specific binding to plasticware. |

| Aqueous Solubility | < 50 µM (Est.) | High Risk. Likely to crash out in aqueous buffers >1% DMSO. |

| pKa | N/A (Neutral) | pH adjustment of buffer will not improve solubility. |

Solvent Selection Framework

For CTBSA, Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation due to its high dielectric constant and ability to disrupt sulfonamide crystal lattices. Ethanol is a secondary choice but is generally avoided for long-term storage due to evaporation.

Solvent Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for solubilizing CTBSA. Note the critical "Intermediate Dilution" step for biological assays to prevent precipitation.

Protocol 1: Kinetic Solubility Assessment (Nephelometry)[1]

Before running expensive biology, you must determine the "Kinetic Solubility Limit" of CTBSA in your specific assay buffer. This protocol uses light scattering (nephelometry) to detect the onset of precipitation.

Materials

-

Compound: 10 mM CTBSA stock in 100% DMSO.

-

Buffer: The exact buffer used in your biological assay (e.g., PBS pH 7.4, HEPES).

-

Plate: 96-well clear, flat-bottom plate (UV-transparent not required for nephelometry).

-

Instrument: Plate reader with Nephelometry mode (or Absorbance at 600nm as a proxy for turbidity).

Step-by-Step Procedure

-

Preparation: Prepare a 2-fold serial dilution of CTBSA in 100% DMSO in a source plate (Concentrations: 10 mM down to 0.1 mM).

-

Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the read plate.

-

Final DMSO concentration: 1% (v/v).

-

Final Compound concentrations: 100 µM, 50 µM, 25 µM... 1 µM.

-

-

Incubation: Seal plate and shake at 500 rpm for 90 minutes at room temperature.

-

Read: Measure Nephelometry (RNU) or OD600.

-

Analysis: Plot Concentration (X) vs. Scattering (Y). The point where the signal deviates from the baseline (solvent blank) is the Solubility Limit .

Pass Criteria: If the Solubility Limit is < 10 µM, you must use a carrier protein (e.g., 0.1% BSA) or cyclodextrin in your assay buffer to maintain solubility.

Protocol 2: Biological Vehicle Compatibility (DMSO Tolerance)

Since CTBSA requires DMSO, you must validate that your biological system (cells or enzymes) tolerates the solvent concentration needed to keep the lipophile in solution.

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into aqueous buffer often causes immediate, invisible micro-precipitation of lipophilic sulfonamides. Use this workflow to ensure homogeneity.

Figure 2: Step-wise dilution scheme to minimize "solvent shock" and precipitation.

Validation Steps

-

Run a "Solvent Only" control arm in your assay (0.1%, 0.5%, 1.0%, 2.0% DMSO).

-

Normalize data to the 0% DMSO control.

-

Acceptance Rule: The DMSO concentration chosen for CTBSA screening must show <10% inhibition/toxicity compared to the buffer control.

Analytical Quantification (LC-MS)[2]

Quantifying CTBSA requires specific mass spec parameters due to its lack of acidic protons.

Ionization Mode Selection

-

Negative Mode (ESI-): NOT RECOMMENDED. Unlike Sulfamethoxazole, CTBSA cannot lose a proton (

) because the nitrogen is fully substituted. -

Positive Mode (ESI+): REQUIRED. You must target the protonated molecular ion

.-

Target Mass: ~234.7 (Monoisotopic mass of neutral) + 1.007 = m/z 235.7 .

-

Recommended Mobile Phase

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH aids protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start high organic (e.g., 50% B) or run a steep gradient (5% to 95% B) as CTBSA is late-eluting (hydrophobic).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Assay Variability | Compound precipitation (Micro-aggregates). | Reduce Final Assay Concentration (FAC) or add 0.01% Triton X-100 / 0.1% BSA to buffer. |

| No Signal in LC-MS | Wrong Ionization Mode. | Switch to ESI Positive . Do not use Negative mode. |

| Low Recovery from Plastic | Non-specific binding. | Use glass inserts for HPLC vials; use "Low-Binding" polypropylene plates. |

| Stock Solution Freezes | DMSO freezing point is 19°C. | Thaw completely and vortex before use. Do not pipette semi-frozen slush. |

References

-

NCATS Assay Guidance Manual. "Solubility Assays for High-Throughput Screening." National Center for Advancing Translational Sciences.[Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]

-

Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. [Link]

-

Agilent Technologies. "Analysis of Sulfonamide Drugs in Water Using LC/MS/MS." Application Note 5994-0328EN.[Link] (General reference for Sulfonamide LC-MS conditions).

Technical Support Center: Purification of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide

Topic: Purification Methods for 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Molecule & The Challenge

Welcome to the technical guide for purifying 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide .

Before initiating any protocol, you must understand the physicochemical nature of your target. Unlike primary sulfonamides (

-

Crucial Distinction: It lacks an acidic proton on the nitrogen atom. Consequently, it is not soluble in aqueous base .

-

Implication: You can aggressively wash your crude reaction mixture with strong aqueous base (NaOH/KOH) to remove acidic impurities (sulfonic acids, unreacted sulfonyl chlorides) without losing your product. This "Chemical Filter" is your first line of defense.

This guide prioritizes purification efficiency, moving from chemical workup (bulk impurity removal) to crystallization (polishing) and chromatography (difficult separations).

Module 1: Chemical Workup (The "Chemical Filter")

Issue: "My crude material is dark, oily, and smells acrid. How do I clean it up before crystallization?"

Diagnosis: The acrid smell is likely unreacted 5-chloro-2-methylbenzenesulfonyl chloride or dimethylamine . The dark color often comes from sulfur-based side products.

Protocol: Aggressive Basic Wash

Since your product is neutral, we exploit pH manipulation to strip away impurities.

-

Quench: Cool the reaction mixture to 0°C. Quench carefully with water to destroy excess chlorosulfonic acid or thionyl chloride if used.

-

Solvent Switch: If your reaction solvent is water-miscible (e.g., THF, DMF), evaporate it and redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

The Acid Wash (Remove Amine): Wash the organic layer with 1M HCl (2x).

-

The Base Wash (Remove Chloride/Acid): Wash the organic layer with 1M NaOH (2x) followed by Saturated

. -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo.

Visualization: Workup Logic Flow

Caption: Separation logic exploiting the neutral character of N,N-dimethyl sulfonamides vs. acidic/basic impurities.

Module 2: Crystallization (The Polishing Step)

Issue: "The product oils out instead of crystallizing," or "I can't find the right solvent."

Diagnosis: Sulfonamides are prone to "oiling out" if the cooling is too rapid or if the solvent polarity doesn't match the hydrophobic aryl ring/hydrophilic sulfonyl core balance.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Application | Notes |

| Ethanol / Water | 9:1 to 5:1 | General Purity | Best starting point. Dissolve in hot EtOH, add warm water until turbid, then cool. |

| EtOAc / Heptane | 1:3 to 1:5 | High Lipophilicity | Good if the compound is very soluble in organics. Heptane acts as the anti-solvent.[3] |

| IPA (Isopropyl Alcohol) | 100% | Slow Crystallization | often yields larger, purer crystals than EtOH. |

Troubleshooting "Oiling Out"

If your product forms a liquid droplet at the bottom of the flask upon cooling:

-

Re-heat the mixture until the oil dissolves completely.

-

Add Seed Crystals: If you have any solid material, add a speck.

-

Add More Solvent: You may be above the saturation point of the liquid phase (liquid-liquid phase separation) rather than the solid-liquid saturation point. Add 10-20% more of the "good" solvent (e.g., Ethanol).

-

Slow Down: Insulate the flask with a towel or place it in a water bath to cool slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

Module 3: Flash Chromatography (High Purity Requirements)

Issue: "Recrystallization isn't removing a persistent isomer," or "I need >99.5% purity for biological assays."

Diagnosis: Isomeric impurities (e.g., from regioisomers in the starting chlorotoluene) often co-crystallize. Chromatography is required.[4]

Protocol

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase:

-

Gradient:

-

Start: 0% B (Equilibrate)

-

Ramp: 5% to 30% B over 10-15 Column Volumes (CV).

-

Note: Sulfonamides typically elute between 15-25% EtOAc depending on the column loading.

-

-

Detection: UV at 254 nm (Strong absorbance due to the benzene ring).

Visualization: Decision Tree for Purification

Caption: Decision matrix for selecting between crystallization and chromatography based on crude purity.

FAQ: Common Pitfalls

Q: I see a peak at

Q: Can I use water to wash the solid product on the filter? A: Yes, but ensure it is ice-cold . While the sulfonamide is water-insoluble, "insoluble" is relative. Washing with large volumes of room-temperature water can lead to yield loss (approx. 40-50 µg/mL solubility).

Q: My product is colored pink/red. A: This indicates oxidation of minor amino-impurities or phenols. A quick filtration through a small pad of activated charcoal or silica gel (eluting with DCM) before crystallization will remove these chromophores.

References

-

BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (2025).[6] Retrieved from

-

Organic Syntheses. Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 96 (1954). (Detailed protocols for sulfonamide crystallization). Retrieved from

-

ResearchGate. Discussions on removing excess methanesulfonyl chloride and related sulfonyl chlorides.[7] Retrieved from

-

Santa Cruz Biotechnology. 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide Product Data. (Physical property verification).[3] Retrieved from

Sources

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. CN116199605A - Synthesis method of 5-chloro-2-hydroxy-dimethylbenzenesulfonamide - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Solubility Optimization for 5-Chloro Sulfonamide Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues in 5-chloro sulfonamide scaffolds.

Welcome to the Solubility Support Center

You are likely here because your 5-chloro sulfonamide derivative—a scaffold prized for its metabolic stability and potency—is failing in solution. It precipitates in cell media, crashes out of DMSO stocks, or shows poor oral bioavailability.

The Core Problem: The 5-chloro substituent is a "double-edged sword." While the chlorine atom blocks metabolic oxidation (enhancing stability) and fills hydrophobic pockets (enhancing potency), it significantly increases lipophilicity (LogP) and crystal lattice energy. However, it also provides a critical handle for solubility manipulation: electron withdrawal.

This guide prioritizes causality over recipes . We do not just tell you to "add DMSO"; we explain how to break the crystal lattice by exploiting the specific electronic properties of the 5-chloro group.

Module 1: The pH Lever (Exploiting Acidity)

The Science:

Sulfonamides (

-

The "5-Chloro Effect": The chlorine atom at the 5-position (whether on a thiophene or benzene ring) is electron-withdrawing. It pulls electron density away from the sulfonamide nitrogen, stabilizing the resulting anion.

-

Result: This lowers the pKa of your derivative compared to unsubstituted analogs (often shifting pKa from ~10 down to ~7.0–8.5 range) [1, 16].

-

Implication: You can achieve solubility at physiological pH levels that would be impossible for non-chlorinated sulfonamides.

Troubleshooting Protocol: The pH Solubility Profile

| Parameter | Specification |

| Target pH | |

| Buffer Choice | Phosphate (PBS) or Tris. Avoid Citrate if Ca2+ is present (precipitation risk). |

| Warning | If your compound precipitates at pH 7.4, its pKa is likely > 7.4. You are hitting the "Intrinsic Solubility" limit of the neutral species. |

Q: My compound dissolves at pH 9 but crashes at pH 7.4. Why? A: You are observing the transition from the ionized salt form to the neutral protonated form.

-

Fix: If the assay allows, adjust pH to 8.0. If strictly pH 7.4 is required, you must move to Module 2 (Co-solvents) or Module 3 (cyclodextrins) because you cannot overcome the intrinsic insolubility of the neutral form with pH alone.

Module 2: The "DMSO Crash" (Kinetic vs. Thermodynamic Solubility)

The Issue: You dilute a 10 mM DMSO stock into cell media (aqueous), and the solution turns cloudy immediately or over 30 minutes.

The Science: This is a Kinetic Solubility failure.

-

Supersaturation: When you inject DMSO stock into water, the DMSO (highly hygroscopic) rapidly mixes with water.

-

The Lag: The hydrophobic drug molecules are left "stranded." For a few seconds/minutes, they remain in a supersaturated state (Kinetic Solubility).

-

Nucleation: Eventually, the hydrophobic 5-chloro groups drive intermolecular interactions, overcoming the solvation shell, and the compound crystallizes (Thermodynamic Solubility) [14, 17].

Protocol: The "Intermediate Dilution" Method Do not add high-concentration DMSO stocks directly to the final assay plate.

-

Step 1: Prepare a 100x stock in 100% DMSO.

-

Step 2 (The Fix): Dilute this to 10x in a "Transition Buffer" containing 5-10% Solutol HS 15 or Tween 80 . The surfactant stabilizes the supersaturated state.

-

Step 3: Dilute the 10x stock into the final assay media.

Visualization: The Precipitation Pathway

Figure 1: Comparison of direct DMSO addition (leading to precipitation) vs. intermediate dilution strategies to maintain solubility.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: If pH adjustment and surfactants fail, you must hide the hydrophobic 5-chloro-aromatic tail.

-

The Solution: Sulfobutylether-

-cyclodextrin (SBE- -

Why: The 5-chloro-aromatic moiety fits snugly into the lipophilic cavity of the

-cyclodextrin. The outer shell is hydrophilic.[2] This "trojan horse" approach bypasses the water-solubility limit [1, 4].

Protocol: Complexation Workflow

| Step | Action | Technical Note |

| 1 | Prepare Vehicle | Dissolve 20% w/v SBE- |

| 2 | Add Compound | Add excess 5-chloro sulfonamide solid to the vehicle. |

| 3 | Equilibration | Stir for 24-48 hours at room temperature. |

| 4 | Filtration | Filter through 0.45 µm PVDF filter to remove uncomplexed solid. |

| 5 | Quantification | Analyze filtrate by HPLC to determine soluble concentration. |

Q: Can I use

Module 4: Salt Selection (Solid State Chemistry)

The Science: Because 5-chloro sulfonamides are more acidic (lower pKa) than their non-chlorinated counterparts, they form stable salts more easily.

-

Preferred Counter-ion: Sodium (

). -

Method: Reacting the sulfonamide with 1 equivalent of NaOH yields the sodium sulfonamide salt (

). This salt breaks the strong intermolecular hydrogen bonding of the neutral crystal lattice [9, 12].

Decision Logic: Solubility Troubleshooting Tree

Figure 2: Decision matrix for selecting the correct solubilization strategy based on the physicochemical properties of the derivative.

References

-

Zoppi, A., et al. (2010).[3] "Complexation of Sulfonamides With

-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences. -

Perlovich, G. L., et al. (2011).[4] "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis.

-

Popa-Burke, I., et al. (2014).[5] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.

-

Carbohydrate Chronicles. (2025). "How can cyclodextrins enhance solubility?" Carbohyde.com.

-

PubChem. (2025).[6] "5-Chlorothiophene-2-Sulfonamide Compound Summary." National Library of Medicine.

-

Remko, M., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Molecular Structure: THEOCHEM.

-

Martinez, F., et al. (2013). "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society.

-

De Luca, L., et al. (2008).[7] "An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts."[7] Journal of Organic Chemistry.

-

Bayer CropScience. (2008). "Process for the preparation of salts of sulfonamides." European Patent EP1902618A1.

-

American Pharmaceutical Review. (2014).[6][8] "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which."

Sources

- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

minimizing side reactions in 5-chloro-2-methyl sulfonamide synthesis

Technical Support Center: 5-Chloro-2-Methylbenzenesulfonamide Synthesis

Topic: Minimizing Side Reactions in the Chlorosulfonation and Amination of 4-Chlorotoluene. Ticket ID: CHEM-SUP-2024-05CL Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of 5-chloro-2-methylbenzenesulfonamide via the chlorosulfonation of 4-chlorotoluene (p-chlorotoluene). This pathway is preferred for industrial scalability but is prone to three critical failure modes:

-

Sulfone Formation: Irreversible dimerization.

-

Isomer Contamination: Sulfonation ortho to the chlorine rather than the methyl group.

-

Hydrolysis: Reversion of the sulfonyl chloride intermediate to sulfonic acid.

The following protocols and troubleshooting modules are designed to isolate and eliminate these side reactions.

Module 1: The Chlorosulfonation Phase

Objective: Maximize conversion of 4-chlorotoluene to 5-chloro-2-methylbenzenesulfonyl chloride while suppressing diaryl sulfone formation.

The Reaction Logic

The methyl group (activator) directs ortho/para.[1] Since the para position is blocked by chlorine, the primary target is the ortho position (relative to methyl). However, the electrophilic nature of the intermediate sulfonic acid can lead to a Friedel-Crafts-like attack on unreacted starting material, forming the bis(5-chloro-2-methylphenyl)sulfone byproduct.

Critical Protocol Parameters

| Parameter | Recommended Setting | Technical Rationale |

| Stoichiometry | 1.0 eq 4-Chlorotoluene : 3.0–5.0 eq | Excess acid acts as a solvent and pushes equilibrium toward the chloride, minimizing the concentration of the reactive sulfonic acid intermediate [1]. |

| Temperature | 0°C to 5°C (Addition) 50°C to 60°C (Post-reaction) | Low temp during addition prevents "hot spots" that favor sulfone formation. Controlled heating ensures conversion of |

| Additive | Thionyl Chloride ( | Pro-Tip: |

| Quench | Pour reaction mixture into ice | Never add water to the acid. Inverse addition controls exotherm and prevents hydrolysis. |

Troubleshooting Guide: Chlorosulfonation

Q: My HPLC shows a large peak at RRT 1.8. Is this the sulfone? A: Likely, yes. Diaryl sulfones are highly lipophilic and elute later than the sulfonyl chloride.

-

Root Cause: The reaction temperature spiked during the addition of 4-chlorotoluene, or the stoichiometry of chlorosulfonic acid was too low (< 2.5 eq).

-

Corrective Action:

-

Increase chlorosulfonic acid to 4.0 equivalents.

-

Add 4-chlorotoluene subsurface and very slowly to maintain T < 5°C.

-

Introduce thionyl chloride (

) after the initial addition to scavenge sulfonic acid species.

-

Q: I am seeing ~5-10% of an isomer. Which one is it? A: This is likely 2-chloro-5-methylbenzenesulfonyl chloride .

-

Mechanism: While the methyl group is a stronger activator, high temperatures can overcome the activation energy barrier for sulfonation ortho to the chlorine atom (Position 3 of the toluene ring).

-

Corrective Action: Maintain strict kinetic control. Do not exceed 60°C during the cook-out phase.

Visualization: Reaction Pathways & Side Reactions

Caption: Reaction network showing the critical branching between the target sulfonyl chloride and the irreversible sulfone byproduct.

Module 2: The Amination Phase

Objective: Convert sulfonyl chloride to sulfonamide without hydrolyzing the sulfonyl chloride back to sulfonic acid.

The Reaction Logic

Sulfonyl chlorides are susceptible to nucleophilic attack by both ammonia (

Critical Protocol Parameters

| Parameter | Recommended Setting | Technical Rationale |

| Solvent System | THF/Water or Acetone/Water | A biphasic system or water-miscible organic solvent ensures the sulfonyl chloride is solubilized and accessible to ammonia [3]. |

| Ammonia Source | 28-30% | High concentration favors amidation over hydrolysis. |

| pH Control | Maintain pH > 9 | Acidic byproducts (HCl) are generated. If pH drops, the equilibrium shifts, and hydrolysis becomes competitive. |

| Temperature | < 15°C | The amination is exothermic. Higher temperatures accelerate hydrolysis exponentially. |

Troubleshooting Guide: Amination

Q: My yield is low, and the aqueous layer is acidic (pH 2-3). A: You have suffered massive hydrolysis. The sulfonyl chloride reverted to sulfonic acid, which is water-soluble and lost in the aqueous waste.

-

Corrective Action:

-

Ensure the reaction vessel is cooled to 0°C before adding the sulfonyl chloride.

-

Increase the volume of ammonium hydroxide.

-

Consider using anhydrous ammonia gas in dry THF or Dichloromethane (DCM) if aqueous hydrolysis persists.

-

Q: The product is "gummy" or sticky. A: This indicates the presence of the sulfonimide impurity (dimerization of sulfonamide) or trapped solvents.

-

Corrective Action:

-

Recrystallize from Ethanol/Water (1:1).

-

Ensure the quench pH was sufficiently basic to keep the sulfonamide deprotonated if necessary, though usually, neutral filtration is sufficient.

-

Visualization: Amination Decision Tree

Caption: Troubleshooting logic for the amination step to prevent hydrolysis and impurity formation.

Module 3: Purification & Analysis

If side reactions occur, purification is required.

-

Removal of Sulfonic Acid:

-

The sulfonic acid byproduct is highly water-soluble.

-

Protocol: Filter the crude sulfonamide precipitate and wash copiously with water (3x volumes). The acid will wash away.

-

-

Removal of Sulfone:

-

The sulfone is the most difficult impurity. It is insoluble in acid/base and has similar solubility to the product in many organic solvents.

-

Protocol:Recrystallization from Ethanol. [2][3]

-

Dissolve crude solid in boiling ethanol.

-

Add activated carbon (to remove color/tars). Filter hot.

-

Cool slowly. The sulfonamide crystallizes; the sulfone often remains in the mother liquor or crystallizes in a different habit that can be separated [4].

-

-

-

Analytical Check (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 10% -> 90%.

-

Order of Elution: Sulfonic Acid (Front) -> Sulfonamide (Target) -> Sulfonyl Chloride (if incomplete) -> Sulfone (Late eluter).

-

References

-

Mechanism of Chlorosulfonation: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.[4]

-

Sulfone Suppression: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 1, p. 8 (1921). Describes the use of excess acid and conditions to minimize sulfone in similar toluene derivatives.

-

Amination Protocols: Synthesis of 5-chloro-2-methylbenzenesulfonamide derivatives. National Institutes of Health (PMC).

-

Purification of Sulfonamides: US Patent 5292932A, Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. (Describes related workup and salt isolation techniques).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalspec.com [globalspec.com]

Technical Support Center: Separation of 5-Chloro Isomers in Sulfonamide Production

Ticket ID: #ISO-CL-505 Subject: Troubleshooting Regioisomer Separation in 5-Chloro-Substituted Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

You are likely accessing this guide because your sulfonamide synthesis (e.g., chlorosulfonation of 4-chloroanisole or similar precursors) has yielded a mixture of the target 5-chloro isomer and persistent impurities like the 3-chloro or 4-chloro regioisomers.

Separating chlorine-substituted positional isomers is notoriously difficult due to their nearly identical molecular weights and similar dipole moments. This guide moves beyond standard protocols, offering a decision-tree approach to purification based on thermodynamic solubility differences and chromatographic selectivity.

Module 1: Diagnostic Workflow

Before committing to a purification strategy, you must characterize the "difficulty tier" of your mixture. Use this logic flow to select the correct protocol.

Figure 1: Decision matrix for selecting the purification methodology based on crude purity and impurity nature.

Module 2: Fractional Recrystallization (Protocol A)

Context: The 5-chloro isomer often forms a eutectic mixture with other isomers, making standard recrystallization ineffective. You must break the eutectic composition using a "Solvent Swing" technique.

Troubleshooting Guide

Q: My product "oils out" instead of crystallizing. What is happening? A: This occurs when the melting point of the solute in the solvent mixture drops below the boiling point of the solvent.[1]

-

Fix: Your solvent system is too non-polar. Switch to a system with a higher dielectric constant or add a "seed" crystal at the cloud point.

-

Protocol: Use the Dual-Solvent Titration Method . Dissolve crude in minimum hot "Good Solvent" (e.g., Acetone or THF). Dropwise add "Bad Solvent" (e.g., Hexane or Water) until persistent turbidity is seen. Re-heat to clear, then cool slowly (1°C/min).

Q: The isomers co-precipitate. How do I improve selectivity? A: You are likely relying only on temperature coefficients. You must exploit shape selectivity .

-

Fix: Switch from protic solvents (Ethanol) to aprotic solvents (Toluene/Ethyl Acetate). The 5-chloro isomer typically packs differently in the crystal lattice than the 3-chloro isomer. Aprotic solvents prevent hydrogen bonding from masking these steric differences.

Solvent Selection Matrix

| Solvent System | Polarity Index | Best For... | Risk Factor |

| Ethanol / Water | High | General purification of sulfonamides | High risk of co-crystallization due to H-bonding bridging. |

| Toluene / Hexane | Low | Separating Positional Isomers (Shape selective) | Low solubility; requires large volumes. |

| IPA / Isopropyl Ether | Medium | Breaking "oiling out" emulsions | Slow crystallization kinetics. |

Module 3: Chromatographic Resolution (Protocol B)

Context: When crystallization fails, Prep-HPLC is required. Standard C18 columns often fail to resolve chloro-positional isomers because the hydrophobicity change is negligible.

Advanced Separation Strategy

Q: My peaks are co-eluting on a C18 column. What parameters should I change? A: Do not just change the gradient. You must alter the Selectivity Mechanism .

-

Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. These phases interact with the pi-electrons of the benzene ring. The position of the electron-withdrawing Chlorine atom (5-Cl vs 3-Cl) alters the pi-cloud density, creating a separation factor (

) that C18 cannot achieve [1]. -

Mobile Phase pH: Sulfonamides are acidic (pKa ~10). Run your mobile phase at pH 2.5 - 3.0 (using Formic Acid or TFA). This suppresses ionization, ensuring the molecule is neutral and maximizing interaction with the stationary phase.

Q: How do I maximize load for preparative runs? A: Use "At-Column Dilution." Dissolve your sample in a strong solvent (DMSO/DMF), but inject it while simultaneously pumping a weak solvent (Water) at a high rate. This focuses the band at the head of the column, preventing peak broadening.

Figure 2: HPLC workflow emphasizing stationary phase selection and pH control for isomeric resolution.

Module 4: Synthesis Control (Root Cause Analysis)

Context: The best separation is prevention. The formation of the 5-chloro isomer vs. impurities is often kinetically controlled during the chlorosulfonation step.

Q: Can I prevent the impurity upstream? A: Yes. In the chlorosulfonation of acetanilides or chloro-benzenes:

-

Temperature Control: Lower temperatures (< 15°C) favor the kinetic product (often the para or ortho to the strongest activator). Higher temperatures (> 60°C) allow thermodynamic rearrangement, often increasing the impurity profile [2].

-

Reagent Stoichiometry: Excess chlorosulfonic acid promotes bis-sulfonation. Keep stoichiometry tight (approx 5 equivalents) to minimize side reactions.

References

-

Positional Isomer Separation Method Suggestions using HPLC. (2025). COSMOSIL / Nacalai Tesque Application Notes. Retrieved from

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics. Retrieved from

-

Recrystallization of Sulfonamide Products. (2025). BenchChem Technical Support. Retrieved from

-

Reverse-phase high performance liquid chromatography separation of positional isomers. (2014). RSC Advances. Retrieved from

Sources

Technical Guide: 13C NMR Characterization of 5-Chloro-2-methyl-N,N-dimethylbenzenesulfonamide

This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide , a critical intermediate in the synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitors and other sulfonamide-based therapeutics.[1]

Executive Summary

5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide (CAS: 220508-46-9) serves as a stable, lipophilic building block in medicinal chemistry.[1] Its structural integrity is defined by three distinct functional handles: the electrophilic aromatic core, the steric 2-methyl group, and the solubilizing N,N-dimethyl moiety.[1]

This guide compares the 13C NMR profile of the target molecule against its primary precursor (sulfonyl chloride) and its non-methylated analog (primary amide) .[1] The data demonstrates how 13C NMR acts as a definitive "performance metric" for monitoring reaction completeness and purity during synthesis.[1]

Spectral Data Analysis

The following data is synthesized from high-fidelity experimental proxies of structurally identical sulfonamide scaffolds (e.g., PDHK1 probes and N,N-dimethylbenzenesulfonamide standards).

Table 1: Representative 13C NMR Chemical Shifts (CDCl3, 100 MHz)

| Carbon Environment | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Structural Insight |

| Aliphatic | ||||

| Ar-C H3 | C7 (Methyl) | 20.1 | q | Diagnostic of the 2-methyl substitution; distinct from solvent impurities.[1] |

| N-(C H3)2 | C8, C9 | 37.5 | q | Key Indicator: Confirms successful dimethylation.[1] Absent in primary amides.[1] |

| Aromatic | ||||

| Ar-C -SO2 | C1 (Quaternary) | 135.0 | s | Deshielded by the sulfonyl group; sensitive to N-substitution. |

| Ar-C -Me | C2 (Quaternary) | 137.4 | s | Ortho to sulfonyl; shift confirms steric bulk presence.[1] |

| Ar-C -H | C3 | 133.1 | d | Meta to sulfonyl; coupling patterns confirm 1,2,5-substitution.[1] |

| Ar-C -H | C4 | 128.5 | d | Para to sulfonyl; typically the most shielded aromatic signal. |

| Ar-C -Cl | C5 (Quaternary) | 132.2 | s | Purity Check: Shift changes significantly if Cl is hydrolyzed or substituted.[1] |

| Ar-C -H | C6 | 130.8 | d | Ortho to sulfonyl; shows NOE correlation with N-Me groups. |